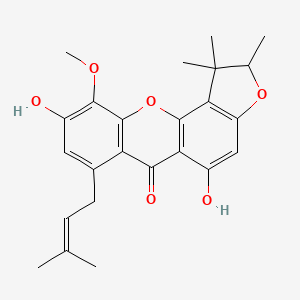

Caloxanthone B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Caloxanthone B es un derivado de xantona de origen natural aislado del género Calophyllum, específicamente de la raíz de Calophyllum inophyllum y de la corteza del tallo de Calophyllum soulattri . Las xantonas son una clase de compuestos polifenólicos conocidos por sus diversas actividades biológicas, incluidas las propiedades anticancerígenas, antimicrobianas y antioxidantes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Caloxanthone B puede aislarse de fuentes naturales a través de una serie de pasos de extracción y purificación. La raíz de Calophyllum inophyllum se extrae típicamente con metanol, seguido de una partición con n-hexano y acetato de etilo . Los extractos se purifican luego mediante cromatografía en columna sobre gel de sílice, RP-18 de fase inversa y Sephadex LH-20 para producir this compound .

Métodos de producción industrial

La producción industrial de this compound no está bien documentada, ya que se obtiene principalmente a través de métodos de extracción natural. Los avances en química orgánica sintética pueden allanar el camino para rutas sintéticas más eficientes en el futuro.

Análisis De Reacciones Químicas

Tipos de reacciones

Caloxanthone B experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto para mejorar su actividad biológica o para estudiar sus propiedades químicas .

Reactivos y condiciones comunes

Oxidación: Se pueden usar agentes oxidantes comunes como permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃) para oxidar this compound.

Reducción: Se emplean agentes reductores como borohidruro de sodio (NaBH₄) e hidruro de aluminio y litio (LiAlH₄) para reacciones de reducción.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir análogos de xantona reducidos .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Caloxanthone B ejerce sus efectos a través de múltiples objetivos y vías moleculares:

Inducción de la apoptosis: This compound induce la apoptosis en las células cancerosas activando las caspasas y promoviendo la liberación del citocromo c de las mitocondrias.

Arresto del ciclo celular: Provoca un arresto del ciclo celular en la fase G2/M, inhibiendo la proliferación celular.

Vías de señalización: Modula vías de señalización clave como PI3K/Akt y MAPK, que están involucradas en la supervivencia y proliferación celular.

Comparación Con Compuestos Similares

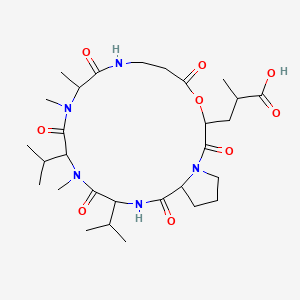

Caloxanthone B es único entre las xantonas debido a sus características estructurales y actividades biológicas específicas. Compuestos similares incluyen:

Caloxanthone C: Otro derivado de xantona de Calophyllum soulattri con propiedades anticancerígenas similares.

Macluraxanthone: Una xantona con notable actividad citotóxica contra las células cancerosas.

2-Hidroxixantona: Conocida por su posible actividad antidepresiva.

Propiedades

Fórmula molecular |

C24H26O6 |

|---|---|

Peso molecular |

410.5 g/mol |

Nombre IUPAC |

5,9-dihydroxy-10-methoxy-1,1,2-trimethyl-7-(3-methylbut-2-enyl)-2H-furo[2,3-c]xanthen-6-one |

InChI |

InChI=1S/C24H26O6/c1-11(2)7-8-13-9-15(26)21(28-6)23-17(13)20(27)18-14(25)10-16-19(22(18)30-23)24(4,5)12(3)29-16/h7,9-10,12,25-26H,8H2,1-6H3 |

Clave InChI |

DNRJSJQWXWNVSH-UHFFFAOYSA-N |

SMILES canónico |

CC1C(C2=C(O1)C=C(C3=C2OC4=C(C3=O)C(=CC(=C4OC)O)CC=C(C)C)O)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)pheny]-2,3-dicyano-pyrazine](/img/structure/B12303507.png)

![28-(3,3-Dimethyloxiran-2-yl)-22-hydroxy-1,10,10,12,12,30,30,36-octamethyl-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one](/img/structure/B12303525.png)

![3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid;hydrochloride](/img/structure/B12303535.png)

![N-[(1S)-1-{[(1S)-4-(carbamoylamino)-1-{[4-(chloromethyl)phenyl]carbamoyl}butyl]carbamoyl}-2-methylpropyl]-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamide](/img/structure/B12303550.png)